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Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of
Sigamide (CAS No: 928789-96-2), a chiral N-formyl-N-methylamino butanamide derivative.[1]
[2][3][4] Sigamide has gained prominence as a highly effective Lewis-basic organocatalyst for
the asymmetric reduction of imines, a crucial transformation in the synthesis of chiral amines.
This document consolidates available data on its physical characteristics, chemical reactivity,
and spectral properties. Detailed, representative experimental protocols for the determination
of its key physical properties are provided, alongside a discussion of its solubility and stability.
Furthermore, this guide elucidates the proposed mechanism of its catalytic activity through a
detailed signaling pathway diagram. The information presented herein is intended to serve as a
valuable resource for researchers and professionals engaged in synthetic organic chemistry
and drug development.

Introduction

Sigamide, systematically named (S)-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-
methylamino)butanamide, is a white solid organic compound.[4] Its unique structural features,
including a chiral center and a Lewis-basic formamide group, have positioned it as a powerful
organocatalyst.[1] Notably, it is utilized in the synthesis of chiral 1,2-diarylsubstituted aziridines.
[1][2][3] This guide aims to provide a comprehensive repository of its known physical and
chemical data to facilitate its effective use in research and development.
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Physical Properties

The physical properties of Sigamide have been characterized and are summarized in the table
below. These properties are essential for its handling, purification, and application in various
experimental setups.

Table 1: Physical Properties of Sigamide

Property Value Reference(s)
Appearance Solid [4]

Melting Point 180-186 °C [4]

Boiling Point (Predicted) 486.1 £45.0 °C N/A

Density (Predicted) 1.008 £ 0.06 g/cm3 N/A

Optical Activity ([a]2/D) -170° (c = 1 in chloroform) [4]

pKa (Predicted) 13.70 £ 0.70 N/A

Experimental Protocols for Physical Property
Determination

The following are representative, detailed methodologies for the determination of the key
physical properties of Sigamide.

o Apparatus: Capillary melting point apparatus.
e Procedure:

o Asmall, finely powdered sample of Sigamide is packed into a capillary tube to a height of
2-3 mm.

o The capillary tube is placed in the heating block of the melting point apparatus.

o The sample is heated at a rate of 10-15 °C per minute until the temperature is
approximately 20 °C below the expected melting point.
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o The heating rate is then reduced to 1-2 °C per minute.

o The temperature at which the first drop of liquid appears (the onset of melting) and the
temperature at which the entire sample becomes a clear liquid (completion of melting) are
recorded as the melting point range.

e Apparatus: Polarimeter with a sodium D-line lamp (589 nm).
e Procedure:

o A solution of Sigamide is prepared by accurately weighing approximately 100 mg of the
compound and dissolving it in 10.0 mL of chloroform to achieve a concentration of 1 g/100
mL.

o The polarimeter tube (1 dm) is rinsed and filled with the prepared solution, ensuring no air
bubbles are present.

o The tube is placed in the polarimeter, and the optical rotation is measured at 22 °C.
o Ablank reading is taken with the pure solvent (chloroform).

o The specific rotation ([a]) is calculated using the formula: [a] = a/ (I x ¢) where a is the
observed rotation, | is the path length in decimeters, and c is the concentration in g/mL.

Chemical Properties
Chemical Identity

Table 2: Chemical Identifiers for Sigamide
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Identifier Value Reference(s)
CAS Number 928789-96-2 [1][2113]14]
Molecular Formula C21H34N202 [11[2][3][4]
Molecular Weight 346.51 g/mol [1112]131[4]

(S)-N-(3,5-Di-tert-
butylphenyl)-3-methyl-2-(N-

IUPAC Name Yipheny) Y [1]
formyl-N-

methylamino)butanamide

OVKNTNIBDGTNQY-
InChl Key [4]
SFHVURJKSA-N

CC(C)--INVALID-LINK--
SMILES C(=O)Nclcc(ce(cl)C(C) [4]
(©))ce)ec

Solubility

N-substituted amides, such as Sigamide, are generally more soluble in organic solvents
compared to their unsubstituted counterparts due to reduced hydrogen bonding capabilities
with themselves.[5] While extensive solubility data for Sigamide is not publicly available, its
reported use in chloroform for optical activity measurements indicates good solubility in this
solvent.[4] Based on its structure, which contains both polar amide groups and a large nonpolar
di-tert-butylphenyl group, Sigamide is expected to be soluble in a range of common organic
solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Its solubility in protic
solvents like alcohols is likely to be moderate, while it is expected to be poorly soluble in water.

Stability

Formal stability studies for Sigamide are not widely published. However, as a solid crystalline
organic compound, it is expected to be stable under standard laboratory conditions (room
temperature, protected from light and moisture). For long-term storage, refrigeration (2-8 °C) is
recommended to minimize potential degradation.[4]
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Following the International Council for Harmonisation (ICH) guidelines (Q1A), a representative
stability study for Sigamide would involve:[6][7][8][9][10]

o Storage Conditions:
o Long-term: 25°C £ 2 °C/60% RH + 5% RH
o Accelerated: 40 °C £ 2 °C/ 75% RH £ 5% RH

o Testing Parameters:

[e]

Appearance

o

Assay (e.g., by HPLC)

[¢]

Impurities/Degradation products (e.g., by HPLC)

[¢]

Melting Point

[e]

Optical Purity (e.g., by chiral HPLC)

e Testing Frequency:
o Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months
o Accelerated: 0, 3, 6 months

Spectral Data (Predicted)

While experimental spectra for Sigamide are not readily available in public databases, the
expected spectral characteristics can be predicted based on its molecular structure.

Table 3: Predicted Spectral Data for Sigamide
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Technique

Expected Features

1H NMR

- Aromatic protons: Signals in the region of 7.0-
7.5 ppm. - Amide NH proton: A broad singlet
between 7.5-8.5 ppm. - Formyl CH proton: A
singlet around 8.0 ppm. - Aliphatic protons:
Multiple signals in the upfield region (0.8-4.5
ppm), including doublets for the isopropyl methyl
groups, a multiplet for the isopropyl CH, a
singlet for the N-methyl group, and a multiplet
for the chiral a-proton. - tert-Butyl protons: A
sharp singlet around 1.3 ppm integrating to 18

protons.

13C NMR

- Carbonyl carbons (amide and formyl): Signals
in the downfield region (160-175 ppm). -
Aromatic carbons: Signals between 110-155
ppm. - Aliphatic carbons: Signals in the upfield
region (15-60 ppm).

IR (Infrared) Spectroscopy

- N-H stretch: A medium absorption band around
3300 cm™1, - C-H stretches (aliphatic and
aromatic): Bands in the 2850-3100 cm~1 region.
- C=0 stretches (amide and formyl): Strong
absorption bands in the range of 1630-1680

cm~i

Mass Spectrometry (MS)

- Molecular lon (M™*): A peak corresponding to
the exact mass of Sigamide (C21H34N202),
which is 346.2620 m/z. - Fragmentation Pattern:
Characteristic fragments resulting from the
cleavage of the amide bond, loss of the formyl
group, and fragmentation of the alkyl and aryl

substituents.

Mechanism of Action in Asymmetric Imine

Reduction
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Sigamide functions as a Lewis-basic organocatalyst in the enantioselective reduction of imines
using a hydrosilane reagent, typically trichlorosilane (HSiCls). The proposed catalytic cycle
involves the activation of the hydrosilane by the formamide group of Sigamide.

Catalytic Cycle Workflow

The following diagram illustrates the proposed workflow for the Sigamide-catalyzed
asymmetric reduction of an imine.

Catalyst Activation N

HSIiCls

N

S~ Catalyst
~. Regeneration
~
~
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silicate Complex

SN
Hydride SSo
Transfer N

.
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Transition State Intermediate (R'R2CH-NHR3)
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(RIR2C=NR?)

Click to download full resolution via product page

Caption: Proposed catalytic cycle for the Sigamide-mediated asymmetric reduction of imines.

Conclusion

Sigamide is a well-characterized and highly effective chiral organocatalyst with significant
applications in asymmetric synthesis. This guide has compiled its key physical and chemical
properties, provided representative experimental protocols, and outlined its catalytic
mechanism. While a comprehensive set of experimental spectral data is not publicly available,
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the predicted characteristics offer valuable guidance for its identification and analysis. The
information presented herein should serve as a foundational resource for scientists and
researchers utilizing Sigamide in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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